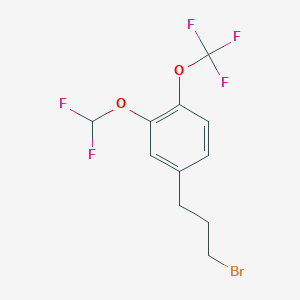![molecular formula C30H50O B14060933 (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. . This compound is a sterol, which is a subgroup of steroids and an important class of organic molecules found in the cell membranes of animals, fungi, and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zymosterol can be synthesized through a series of chemical reactions starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, zymosterol can be produced through the fermentation of yeast. The yeast cells are cultured under controlled conditions, and the zymosterol is extracted and purified from the yeast biomass. This method is advantageous because it allows for the large-scale production of zymosterol using renewable resources .
Chemical Reactions Analysis
Types of Reactions
Zymosterol undergoes various types of chemical reactions, including:
Oxidation: Zymosterol can be oxidized to form different oxysterols.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in zymosterol.
Substitution: Substitution reactions can introduce new functional groups into the zymosterol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zymosterol can produce oxysterols, which are important intermediates in the biosynthesis of other sterols and steroids .
Scientific Research Applications
Zymosterol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of zymosterol involves its interaction with cell membranes. Zymosterol is a precursor in the biosynthesis of cholesterol, and it plays a crucial role in maintaining the integrity and fluidity of cell membranes. The molecular targets of zymosterol include enzymes involved in the sterol biosynthesis pathway, such as sterol Δ24-reductase .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to zymosterol include:
Cholesterol: A well-known sterol found in animal cell membranes.
Lanosterol: A precursor to cholesterol and other sterols.
Ergosterol: A sterol found in fungi and a precursor to vitamin D2.
Uniqueness
Zymosterol is unique in its specific structure and its role as an intermediate in the biosynthesis of cholesterol. Unlike cholesterol, which is the end product, zymosterol is a precursor that undergoes further enzymatic modifications to produce cholesterol and other sterols .
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1 |
InChI Key |
CAHGCLMLTWQZNJ-CJCXBBMPSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


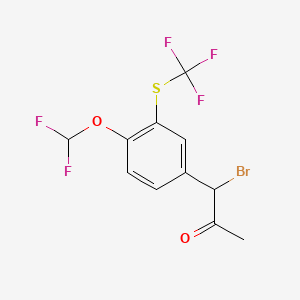
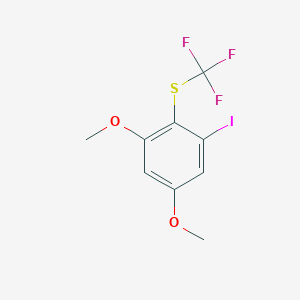
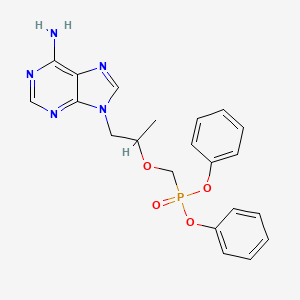
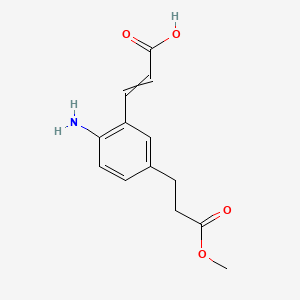
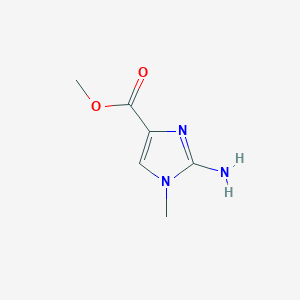

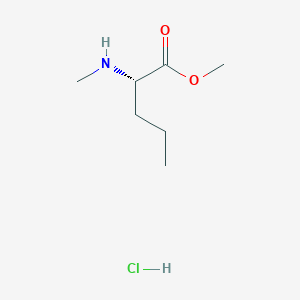

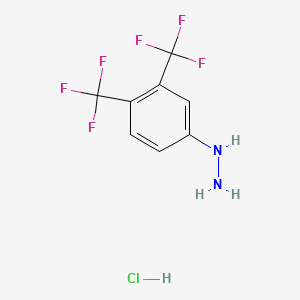
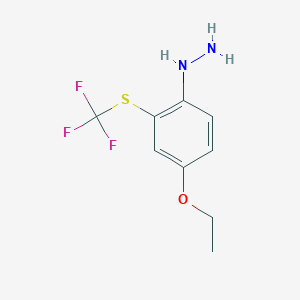

![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
